molecular formula C25H25N3O3S2 B2654630 4-[benzyl(ethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 888411-89-0

4-[benzyl(ethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2654630
CAS RN: 888411-89-0
M. Wt: 479.61
InChI Key: GVTYFUDUGCMISS-UHFFFAOYSA-N
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Description

“4-[benzyl(ethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C23H23N3O3S2 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide moiety that is N-linked to a benzyl group . The molecular weight is approximately 520.451 Da .

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoforms

Compounds structurally related to 4-[benzyl(ethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide have been investigated for their inhibitory effects on human carbonic anhydrase isoforms, which are enzymes involved in various physiological processes including respiration, acid-base balance, and ion transport. For example, novel acridine-acetazolamide conjugates showed significant inhibition of carbonic anhydrases (CA, EC 4.2.1.1), including cytosolic isoforms hCA I, II, VII, and membrane-bound hCA IV, with inhibition constants (KIs) ranging from low micromolar to nanomolar. These findings suggest potential therapeutic applications in treating diseases where carbonic anhydrase activity is implicated (Ulus et al., 2016).

Anticancer Activity

Derivatives of benzothiazole, such as indapamide derivatives, have been synthesized and evaluated for their pro-apoptotic activities as anticancer agents. One compound in particular demonstrated growth inhibition of melanoma cell lines, indicating the potential for these compounds to serve as leads for the development of new anticancer drugs (Yılmaz et al., 2015).

Antimicrobial and Enzyme Inhibition

Sulfonamide Schiff bases derived from benzothiazole have shown significant antimicrobial activities, as well as inhibition of enzymes like tyrosinase and α-amylase, which are relevant for various medical and industrial applications. These compounds' ability to inhibit key enzymes suggests their utility in developing treatments for diseases caused by enzyme dysregulation or microbial infections (Alyar et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their effectiveness as corrosion inhibitors, offering protection for metals against corrosion in acidic environments. This application is crucial in industrial settings where metal preservation is necessary for maintaining infrastructure and equipment integrity (Hu et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s possible that it may act as an inhibitor for certain enzymes, similar to other benzamide derivatives .

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-4-28(16-19-8-6-5-7-9-19)33(30,31)21-12-10-20(11-13-21)24(29)27-25-26-23-18(3)14-17(2)15-22(23)32-25/h5-15H,4,16H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTYFUDUGCMISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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